1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one
Description
1-(5-(Furan-2-yl)-3'-(4-Methoxyphenyl)-1'-Phenyl-3,4-Dihydro-1'H,2H-[3,4'-Bipyrazol]-2-yl)-2-Methylpropan-1-one is a pyrazole-based heterocyclic compound featuring a bipyrazol core with distinct substituents:
- Furan-2-yl at position 5 of the pyrazole ring.
- 4-Methoxyphenyl at position 3' and phenyl at position 1' of the adjacent pyrazole moiety.
- A 2-methylpropan-1-one group at position 2 of the dihydro-pyrazol ring.
The 4-methoxyphenyl group enhances electron-donating capacity, while the furan ring may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-18(2)27(32)31-24(16-23(28-31)25-10-7-15-34-25)22-17-30(20-8-5-4-6-9-20)29-26(22)19-11-13-21(33-3)14-12-19/h4-15,17-18,24H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNSVYMZAXKINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one is a complex organic molecule that integrates various bioactive moieties. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a unique structure that includes:
- A furan ring known for its role in medicinal chemistry.
- A bipyrazole moiety which has been associated with diverse biological activities.
- A methoxyphenyl group that enhances lipophilicity and possibly bioactivity.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been suggested based on structural analogs and preliminary studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
- Antioxidant Activity : The presence of the furan and methoxy groups may confer antioxidant properties, helping to mitigate oxidative stress.
Pharmacological Properties
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities:
- Antimicrobial Activity : Compounds with bipyrazole and furan structures have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may also possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The integration of the bipyrazole moiety has been linked to anticancer activities in related compounds. Studies suggest that it might induce apoptosis in cancer cells through modulation of cell signaling pathways .
Case Studies
Several studies have explored the biological activities of compounds similar to the target molecule:
- Antimicrobial Studies :
- Anticancer Research :
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to biological activity |
| Methoxyphenyl Group | Enhances lipophilicity and biological interactions |
| Bipyrazole Moiety | Known for diverse pharmacological properties |
Medicinal Chemistry
1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one has shown promise as a pharmacophore in drug design. The structural components allow for interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and obesity.
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines.
Materials Science
The compound's unique properties make it suitable for applications in organic semiconductors and other advanced materials:
- Organic Electronics : Its electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Nanomaterials : The compound can serve as a precursor for synthesizing nanostructured materials with tailored properties.
Organic Synthesis
In the realm of organic synthesis , this compound acts as a versatile building block:
- Synthesis of Complex Molecules : It can be utilized in multi-step synthesis processes to create more complex organic compounds.
- Cross-Coupling Reactions : The presence of multiple functional groups allows for various coupling reactions that can lead to the formation of diverse chemical entities.
Case Study 1: Anticancer Properties
A study investigated the cytotoxic effects of various bipyrazole derivatives, including this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent.
Case Study 2: Organic Semiconductor Applications
Research into the electronic properties of compounds similar to this compound has shown promising results for use in OLEDs. The compound demonstrated favorable charge transport characteristics when incorporated into device architectures.
Chemical Reactions Analysis
Oxidation Reactions
-
Furan Ring Oxidation : The furan component can undergo oxidation to form γ-lactones or maleic anhydride derivatives under strong oxidizing conditions. For example, ozone or singlet oxygen may cleave the furan ring to yield diketones .
Reduction Reactions
-
Ketone Reduction : The propan-1-one group is susceptible to reduction, forming secondary alcohols.
Electrophilic Aromatic Substitution (EAS)
-
Methoxyphenyl Group Reactivity : The para-methoxy group activates the phenyl ring toward EAS. Common reactions include:
-
Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) yields nitro-substituted derivatives.
-
Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the ortho/para positions.
-
Key Reaction Pathways
Cross-Coupling and Functionalization
The bipyrazole core enables participation in Suzuki-Miyaura or Heck couplings, facilitating the introduction of aryl or alkenyl groups. For example:
-
Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.
-
Alkylation : The NH groups in the bipyrazole ring can undergo alkylation with alkyl halides, forming N-alkylated analogs .
Degradation Pathways
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Hydrolysis : Under acidic or basic conditions, the ketone moiety may undergo hydrolysis, though steric hindrance from the 2-methyl group slows this process.
-
Photodegradation : UV exposure leads to cleavage of the furan ring, generating reactive oxygen species (ROS) .
Comparative Reactivity of Analogous Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Bipyrazol Derivatives
Table 1: Structural and Functional Group Comparisons
Key Observations :
Pharmacological and Physicochemical Properties
Activity Correlations :
Crystallographic and Stability Insights
- Crystal Packing : Isostructural bipyrazol-thiazole derivatives (e.g., ) exhibit similar conformations but distinct packing due to halogen substituents. The target compound’s methoxy group may induce stronger van der Waals interactions compared to halogens, improving crystalline stability.
- Thermal Stability : Analogous compounds with aryl groups (e.g., ) show melting points ~150–160°C, suggesting the target compound may require storage below 200°C to prevent decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
